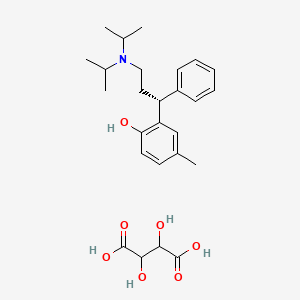
Tolterodine tartrate
Vue d'ensemble
Description
Tolterodine tartrate is a muscarinic receptor antagonist used to treat overactive bladder with urinary incontinence, urgency, and frequency . It is used to manage urinary frequency, urgency, and incontinence in detrusor instability . By relaxing the muscles in the bladder, tolterodine improves your ability to control your urination .
Synthesis Analysis
The synthesis of Tolterodine tartrate involves several steps. The initial reaction involves cinnamyl chloride, Diisopropylamine, and potassium iodide. The reaction solution is then transferred and subjected to extraction and demixing. The product obtained is N, N-di-isopropyl-3-phenyl-2-propenyl-1-amine .Molecular Structure Analysis
Tolterodine tartrate has a molecular formula of C26H37NO7 and a molecular weight of 475.582 . It contains a single chirality center and may therefore exist as two different enantiomers .Chemical Reactions Analysis
Tolterodine tartrate undergoes thermal decomposition revealing a moderate stability up to 195 °C before a complete decomposition in the temperature ranges of 195–650 °C .Physical And Chemical Properties Analysis
Tolterodine tartrate has a molecular weight of 475.5745 and a chemical formula of C26H37NO7 . It has been investigated using thermal analysis measurements in comparison with electron impact mass spectral fragmentation at 70 eV .Applications De Recherche Scientifique
Development and Evaluation of Novel Drug Delivery Systems
Tolterodine tartrate is used for treating symptoms of overactive bladder (OAB) such as urinary frequency, urgency, and leakage. Research has focused on developing extended-release (ER) formulations that can be taken once daily, thereby reducing the frequency of administration compared to immediate-release formulations. An optimized ER formulation showed good physical and chemical stability, indicating its potential for once-a-day dosage and improving patient compliance (Patil & Belsare, 2017).
Improved, Scalable, and Impurity-Free Production Processes
An improved process for producing tolterodine tartrate suitable for large-scale commercial production has been developed. This process addresses scale-up and impurity issues, ensuring a cost-effective and impurity-free supply of the drug for medical applications (Srinivas et al., 2005).
Analytical Method Development for Tolterodine Tartrate Estimation
Analytical techniques play a crucial role in ensuring the purity and accurate dosing of pharmaceuticals. Various methods like HPLC, HPTLC, UV-Visible spectrophotometry, and LC-MS/MS are used for estimating tolterodine tartrate in different matrices. These methods are crucial for maintaining the drug's clinical efficacy and safety (Chakraborty et al., 2022).
Transdermal Delivery Systems
Research has explored the use of nanosized microemulsions for the transdermal delivery of tolterodine tartrate. Such delivery systems could offer sustained drug activity, potentially increasing patient compliance and preventing nocturnal enuresis. This method contrasts with oral delivery and might offer a controlled release into the systemic circulation (Elshafeey et al., 2009).
Stereoselective Action and Absolute Stereochemistry
Research has investigated the stereoselective action of tolterodine, which is crucial for its therapeutic efficacy. Studies using circular dichroism have confirmed the absolute configuration of tolterodine, which is essential for understanding its pharmacological profile and therapeutic applications (Górecki et al., 2019).
Comparative Studies with Other Medications
Comparative studies have been conducted to evaluate tolterodine tartrate's efficacy against other medications like oxybutynin in treating overactive bladder. These studies are crucial for determining the relative effectiveness and tolerability of tolterodine in clinical practice (Appell et al., 2001)
Mécanisme D'action
Tolterodine tartrate is a competitive muscarinic receptor antagonist. Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-VEIFNGETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)

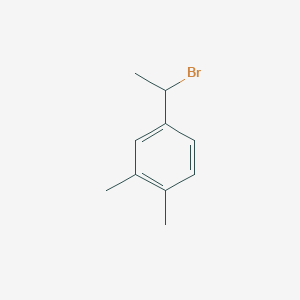
![tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate](/img/structure/B3421110.png)
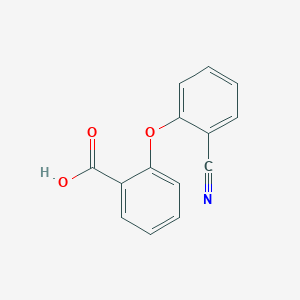

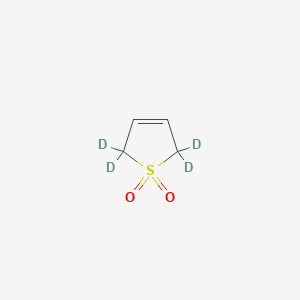

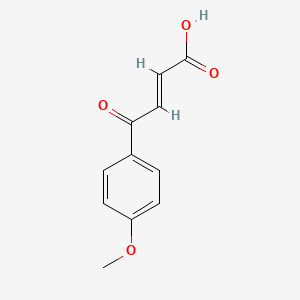


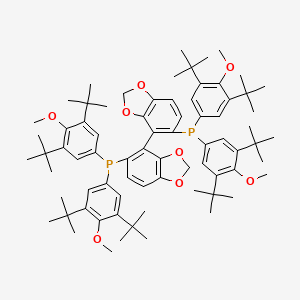
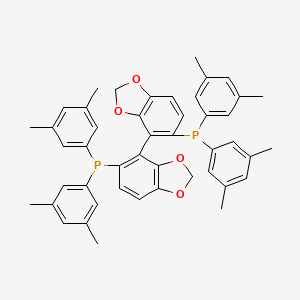
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)